molecular formula C12H21NO B1258579 2,4-Dodecadienamide

2,4-Dodecadienamide

Cat. No.: B1258579
M. Wt: 195.3 g/mol
InChI Key: ZJDVIVOFURPUPP-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dodecadienamide is an enol ether and an enone. It has a role as a metabolite.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

(2E,4E)-dodeca-2,4-dienamide

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H2,13,14)/b9-8+,11-10+

InChI Key

ZJDVIVOFURPUPP-BNFZFUHLSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N

Canonical SMILES

CCCCCCCC=CC=CC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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